Copper neodecanoate

説明

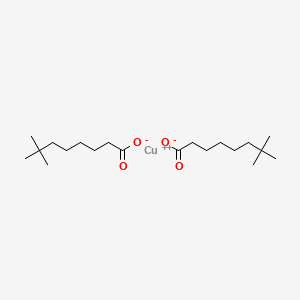

Copper neodecanoate is an organometallic compound with the chemical formula Cu(OOC10H19)2. It is a copper salt of neodecanoic acid, which is a branched-chain carboxylic acid. This compound is known for its applications in various fields, including materials science, catalysis, and as a precursor for the synthesis of superconducting materials.

準備方法

Synthetic Routes and Reaction Conditions: Copper neodecanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with neodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, and the mixture is heated under reflux conditions to facilitate the formation of the this compound complex.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) oxide with neodecanoic acid in a solvent system. The reaction mixture is heated to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through filtration and solvent evaporation to obtain a high-purity product.

化学反応の分析

Types of Reactions: Copper neodecanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) oxide and other copper-containing compounds.

Reduction: It can be reduced to metallic copper under specific conditions.

Decomposition: Upon heating, this compound decomposes to form copper oxide and neodecanoic acid.

Common Reagents and Conditions:

Oxidation: Oxygen or air can be used as oxidizing agents.

Reduction: Hydrogen gas or reducing agents like hydrazine can be employed.

Decomposition: High temperatures (above 500°C) are required for thermal decomposition.

Major Products Formed:

Oxidation: Copper(II) oxide (CuO)

Reduction: Metallic copper (Cu)

Decomposition: Copper oxide (CuO) and neodecanoic acid

科学的研究の応用

Copper neodecanoate has a wide range of applications in scientific research:

Materials Science: It is used as a precursor for the synthesis of superconducting materials, such as yttrium barium copper oxide (YBa2Cu3O7−x).

Thin Film Deposition: It is employed in the deposition of copper thin films for microelectronic device applications.

Antimicrobial Agent: this compound exhibits antimicrobial properties and is used in coatings and materials to prevent microbial growth.

作用機序

The mechanism of action of copper neodecanoate involves the release of copper ions (Cu2+), which interact with various molecular targets. In antimicrobial applications, copper ions generate reactive oxygen species (ROS) that cause oxidative damage to microbial cell membranes, proteins, and DNA . In catalysis, copper ions facilitate electron transfer processes, enhancing the efficiency of catalytic reactions.

類似化合物との比較

- Copper acetate

- Copper stearate

- Copper benzoate

Copper neodecanoate is unique due to its branched-chain structure, which imparts specific solubility and reactivity characteristics, making it suitable for specialized applications in materials science and catalysis.

生物活性

Copper neodecanoate, a copper(II) carboxylate compound, has garnered attention for its significant biological activity and potential applications in various fields, including biochemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is known for its role as a cofactor in various enzymatic reactions. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are essential for cellular respiration and antioxidant defense mechanisms, respectively.

Table 1: Key Enzymes Influenced by this compound

| Enzyme | Function | Role of this compound |

|---|---|---|

| Cytochrome c oxidase | Electron transport in mitochondria | Cofactor necessary for activity |

| Superoxide dismutase | Detoxification of superoxide radicals | Enhances enzyme activity |

| Various metabolic enzymes | Regulation of metabolic pathways | Modulates enzyme activity |

Cellular Effects

Research indicates that this compound can influence several cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can alter cell signaling pathways and gene expression. The compound's ability to modulate enzyme functions suggests that it may have broader implications in cellular metabolism.

Case Study: Oxidative Stress Induction

In a study examining the effects of this compound on human cell lines, researchers observed an increase in ROS levels following treatment with the compound. This led to alterations in signaling pathways associated with apoptosis and cell survival, indicating a potential role in cancer research.

Molecular Mechanism

The molecular mechanism by which this compound exerts its biological effects involves its interaction with biomolecules. Copper ions can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, copper ions can inhibit certain enzymes by blocking substrate access, thereby affecting metabolic processes .

Potential Therapeutic Applications

Given its biological activity, this compound is being investigated for various therapeutic applications:

- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. Further research is needed to confirm these findings and understand the underlying mechanisms.

- Nanoparticle Applications : Research has demonstrated that self-assembled nanoparticles of this compound can be used in photoacoustic imaging techniques, enhancing the visibility of sentinel lymph nodes in vivo .

Table 2: Summary of Therapeutic Applications

| Application | Description | Research Findings |

|---|---|---|

| Antimicrobial agent | Potential against bacterial and fungal pathogens | Preliminary studies indicate effectiveness |

| Photoacoustic imaging | Use in imaging techniques for lymph node detection | Enhanced imaging contrast observed in animal models |

| Enzyme modulation | Influence on various metabolic pathways | Modulates activity of key metabolic enzymes |

特性

IUPAC Name |

copper;7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOTFHJTGLPSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897140 | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68084-48-0, 91364-56-6, 50315-14-5 | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。